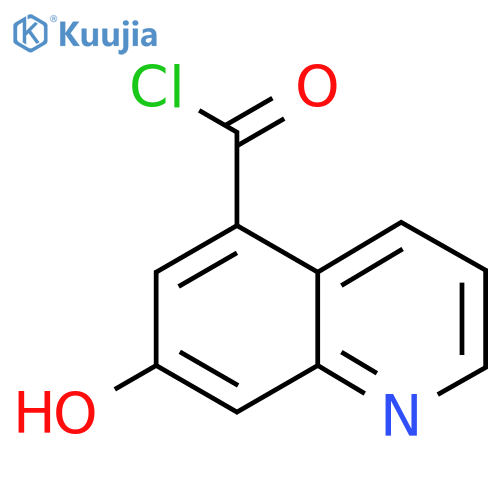

Cas no 1261579-01-4 (7-Hydroxyquinoline-5-carbonyl chloride)

7-Hydroxyquinoline-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 7-hydroxyquinoline-5-carbonyl chloride

- 7-Hydroxyquinoline-5-carbonyl chloride

-

- インチ: 1S/C10H6ClNO2/c11-10(14)8-4-6(13)5-9-7(8)2-1-3-12-9/h1-5,13H

- InChIKey: CDPCZSKNNWZVAB-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=CC(=CC2C1=CC=CN=2)O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 234

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 2.3

7-Hydroxyquinoline-5-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000623-250mg |

7-Hydroxyquinoline-5-carbonyl chloride |

1261579-01-4 | 98% | 250mg |

$755.25 | 2023-09-03 | |

| Alichem | A189000623-500mg |

7-Hydroxyquinoline-5-carbonyl chloride |

1261579-01-4 | 98% | 500mg |

$1164.64 | 2023-09-03 | |

| Alichem | A189000623-1g |

7-Hydroxyquinoline-5-carbonyl chloride |

1261579-01-4 | 98% | 1g |

$1852.76 | 2023-09-03 |

7-Hydroxyquinoline-5-carbonyl chloride 関連文献

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

7-Hydroxyquinoline-5-carbonyl chlorideに関する追加情報

Research Brief on 7-Hydroxyquinoline-5-carbonyl chloride (CAS: 1261579-01-4): Recent Advances and Applications in Chemical Biology and Medicine

7-Hydroxyquinoline-5-carbonyl chloride (CAS: 1261579-01-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile reactivity and potential applications in drug discovery and development. This research brief aims to provide an overview of the latest studies and advancements related to this compound, focusing on its synthesis, biological activities, and emerging applications in pharmaceutical research.

Recent literature highlights the role of 7-Hydroxyquinoline-5-carbonyl chloride as a key intermediate in the synthesis of quinoline-based derivatives, which are known for their broad-spectrum pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the preparation of novel antimicrobial agents, showcasing its efficacy against drug-resistant bacterial strains. The compound's unique structural features, including the reactive carbonyl chloride group, enable facile conjugation with various nucleophiles, making it a valuable building block in medicinal chemistry.

In addition to its antimicrobial potential, 7-Hydroxyquinoline-5-carbonyl chloride has been investigated for its role in the development of fluorescent probes for biological imaging. A recent study in Chemical Communications (2024) reported the synthesis of a quinoline-based fluorescent probe using this compound, which exhibited high selectivity for detecting reactive oxygen species (ROS) in live cells. This application underscores the compound's significance in chemical biology, particularly in the study of oxidative stress-related diseases.

Further research has explored the compound's utility in the synthesis of metal-chelating agents. A 2023 publication in Inorganic Chemistry detailed the use of 7-Hydroxyquinoline-5-carbonyl chloride to develop chelators with high affinity for transition metals, which could have implications for treating metal overload disorders. The study emphasized the compound's ability to form stable complexes with metals such as copper and iron, highlighting its potential in therapeutic applications.

Despite these promising developments, challenges remain in optimizing the compound's stability and reactivity for large-scale pharmaceutical production. Recent advancements in synthetic methodologies, including the use of microfluidic reactors, have shown promise in addressing these issues. A 2024 study in Organic Process Research & Development demonstrated improved yields and purity of 7-Hydroxyquinoline-5-carbonyl chloride through continuous-flow synthesis, paving the way for its broader industrial application.

In conclusion, 7-Hydroxyquinoline-5-carbonyl chloride (CAS: 1261579-01-4) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its diverse applications—ranging from antimicrobial agents to fluorescent probes and metal chelators—highlight its versatility and potential for future drug development. Ongoing research efforts are expected to further elucidate its mechanistic roles and expand its utility in addressing unmet medical needs.

1261579-01-4 (7-Hydroxyquinoline-5-carbonyl chloride) 関連製品

- 1604453-74-8(methyl (3R)-3-amino-3-(oxan-4-yl)propanoate)

- 2418695-76-6(1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine)

- 1523365-13-0(2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid)

- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)

- 1314709-99-3(1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile)

- 1806165-43-4(Methyl 5-iodo-4-methyl-2-(trifluoromethoxy)pyridine-3-acetate)

- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)

- 1344061-20-6(2-(1-ethyl-1H-1,2,4-triazol-5-yl)-4,5-difluoroaniline)

- 1261985-79-8([1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-)

- 618419-38-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide)